2-(4-bromophenyl)-3-methyl-1H-indole
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Overview
Description
2-(4-bromophenyl)-3-methyl-1H-indole is a useful research compound. Its molecular formula is C15H12BrN and its molecular weight is 286.172. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Applications
Preparation and Chemical Properties : A study by Wong et al. (2017) describes the preparation of 2-(2-bromophenyl)-1H-indole, a closely related compound, emphasizing the methodological aspects and chemical properties in organic synthesis (Wong et al., 2017).
Novel Synthetic Approaches : Li et al. (2016) present an efficient and economical synthetic approach towards 3-cyano-1H-indoles, starting from 2-(2-bromophenyl)acetonitriles, which may have implications for the synthesis of related indole compounds (Li et al., 2016).
Structural Analysis and Cyclization : Black et al. (1980) investigate the cyclization of amino ketones to afford 2-arylindoles, providing insights into the structural aspects of similar indole derivatives (Black et al., 1980).
Annulation Processes : Zhang and Larock (2003) discuss the palladium-catalyzed intramolecular annulation of alkynes, a process that could be relevant for creating structurally similar indole derivatives (Zhang & Larock, 2003).
Biological and Pharmaceutical Research
- Anticancer Potential : Yılmaz et al. (2020) explore the biological properties of 3-bromo-1-ethyl-1H-indole, a compound structurally similar to 2-(4-bromophenyl)-3-methyl-1H-indole, highlighting its potential as an anticancer agent and its effects on GST isozymes (Yılmaz et al., 2020).
Photophysical Studies and Applications
- Fluorescent Indole Derivatives : Pereira et al. (2010) synthesize new fluorescent indole derivatives from β-brominated dehydroamino acids, which may provide a basis for understanding the photophysical properties of related compounds (Pereira et al., 2010).
Industrial Applications
- Industrial Synthesis : Zuo (2014) reports on the synthesis of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole, which offers insights into the industrial preparation and utility of similar indole compounds (Zuo, 2014).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target various enzymes and receptors
Mode of Action
It is known that similar compounds interact with their targets by binding to active sites, thereby modulating the activity of the target . The specific interactions and changes resulting from this compound’s action require further investigation.
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, including those involved in antimicrobial and antimalarial activities
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and solubility, can influence its bioavailability
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities, including antileishmanial and antimalarial effects
Properties
IUPAC Name |
2-(4-bromophenyl)-3-methyl-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN/c1-10-13-4-2-3-5-14(13)17-15(10)11-6-8-12(16)9-7-11/h2-9,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXICYKPAILEMQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=CC=CC=C12)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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